N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl ethyl group and two methoxy groups at the 2 and 4 positions of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylethylamine and 2,4-dimethoxybenzoic acid.
Amide Formation: The 3-chlorophenylethylamine is reacted with 2,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzylamine.
Substitution: Formation of N-[2-(3-substituted phenyl)ethyl]-2,4-dimethoxybenzamide derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzylamine: A reduced form of the compound with similar structural features.
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzoic acid: An oxidized form with different functional groups.
Uniqueness
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl ethyl group and two methoxy groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-6-7-15(16(11-14)22-2)17(20)19-9-8-12-4-3-5-13(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUCSYRBLKNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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